molecular formula C9H12ClNO2 B7845150 2-(Chloromethyl)-5-propoxypyridin-4-ol

2-(Chloromethyl)-5-propoxypyridin-4-ol

Cat. No.: B7845150
M. Wt: 201.65 g/mol
InChI Key: ADISOUHHSFFVDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Chloromethyl)-5-propoxypyridin-4-ol is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a chloromethyl group at the second position, a propoxy group at the fifth position, and a hydroxyl group at the fourth position of the pyridine ring. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-5-propoxypyridin-4-ol typically involves the chloromethylation of 5-propoxypyridin-4-ol. One common method is the Blanc chloromethylation reaction, which uses formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride . The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic. This electrophilic carbon is then attacked by the aromatic pi-electrons of the pyridine ring, followed by rearomatization to form the chloromethylated product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-5-propoxypyridin-4-ol undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The hydroxyl group at the fourth position can be oxidized to form a ketone or aldehyde, depending on the reaction conditions.

    Reduction Reactions: The compound can undergo reduction reactions to convert the chloromethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide, sodium ethoxide, or primary amines can be used under basic conditions to replace the chlorine atom.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the hydroxyl group.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed to reduce the chloromethyl group.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.

    Oxidation Products: Oxidation of the hydroxyl group can yield 2-(Chloromethyl)-5-propoxypyridin-4-one.

    Reduction Products: Reduction of the chloromethyl group can produce 2-methyl-5-propoxypyridin-4-ol.

Scientific Research Applications

2-(Chloromethyl)-5-propoxypyridin-4-ol has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex pyridine derivatives and heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: The compound can be used in the production of agrochemicals, dyes, and other functional materials.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-5-propoxypyridin-4-ol depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, inhibiting their activity or modulating their function. The chloromethyl group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition. The propoxy group and hydroxyl group can enhance the compound’s binding affinity and specificity for its molecular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Chloromethyl)-5-propoxypyridin-4-ol is unique due to the specific combination of substituents on the pyridine ring. The presence of the propoxy group at the fifth position and the hydroxyl group at the fourth position provides distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-(chloromethyl)-5-propoxy-1H-pyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO2/c1-2-3-13-9-6-11-7(5-10)4-8(9)12/h4,6H,2-3,5H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADISOUHHSFFVDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CNC(=CC1=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.